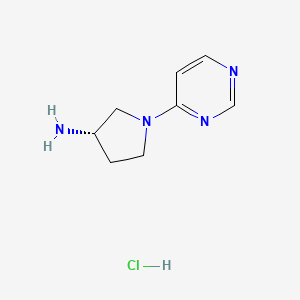![molecular formula C23H20N4O5 B2888956 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921578-03-2](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial and Antitumor Applications : Novel heterocyclic compounds derived from benzodioxole and pyrrolopyrimidine scaffolds have been synthesized and evaluated for their biological activities. These compounds exhibit significant anti-inflammatory, analgesic, and antimicrobial properties, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Cancer Research : Pyrrolo[3,2-d]pyrimidine derivatives have been explored for their anticancer activities. Certain derivatives have shown promise as inhibitors of key enzymes in cancer cell proliferation, indicating their potential utility in cancer treatment strategies (Gangjee et al., 2007).
Antiviral Research : Research into pyrrolo[2,3-d]pyrimidine analogs related to nucleoside antibiotics toyocamycin and sangivamycin has been conducted to evaluate their antiviral activities. These studies provide foundational knowledge for the development of novel antiviral agents targeting specific viral infections (Renau et al., 1996).
Enzyme Inhibition for Therapeutic Applications : Pyrrolo[2,3-d]pyrimidines have been synthesized as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These compounds have shown efficacy in inhibiting tumor cell growth, underscoring their potential in chemotherapy (Gangjee et al., 2005).
Development of Diagnostic Agents : The synthesis and high-yield production of compounds related to pyrrolo[2,3-d]pyrimidine have been reported, with potential applications in the preparation of diagnostic agents for imaging studies (Bobeldijk et al., 1990).
Propriétés
Numéro CAS |
921578-03-2 |
|---|---|
Formule moléculaire |
C23H20N4O5 |
Poids moléculaire |
432.436 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H20N4O5/c1-13-3-6-15(7-4-13)27-22(29)20-19(25-23(27)30)16(11-26(20)2)21(28)24-10-14-5-8-17-18(9-14)32-12-31-17/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30) |
Clé InChI |
DYLBKYQYWRMVAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)
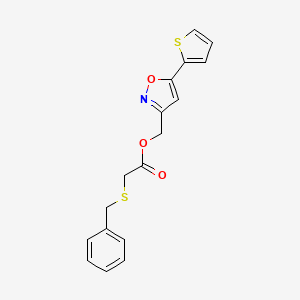
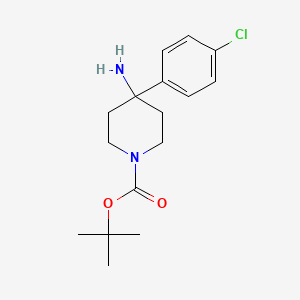
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)
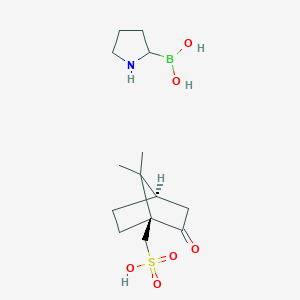
![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)
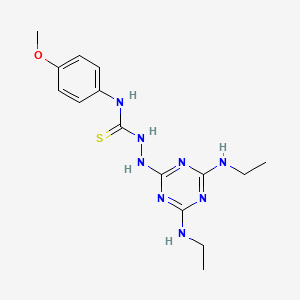
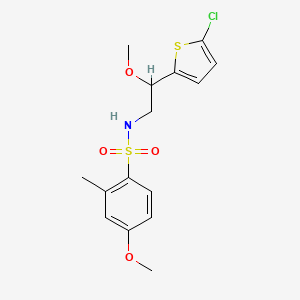
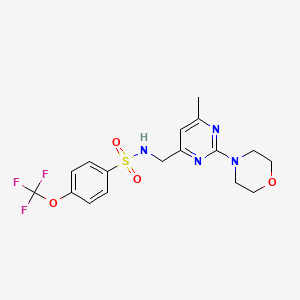
![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
